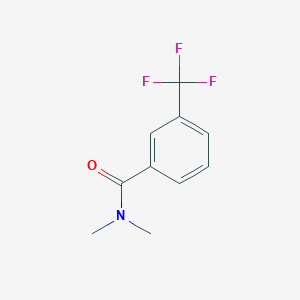

N,N-Dimethyl-3-(trifluoromethyl)benzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO/c1-14(2)9(15)7-4-3-5-8(6-7)10(11,12)13/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVCRBLADHKZIJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC(=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350865 | |

| Record name | N,N-Dimethyl-3-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90238-10-1 | |

| Record name | N,N-Dimethyl-3-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Dimethyl-3-(trifluoromethyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N,N-Dimethyl-3-(trifluoromethyl)benzamide

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for N,N-Dimethyl-3-(trifluoromethyl)benzamide, a key intermediate in the development of various pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It delves into the mechanistic underpinnings of the synthetic routes, offers detailed experimental protocols, and provides insights into the critical parameters that govern reaction outcomes. The synthesis of this molecule is primarily approached through two main strategies: the acylation of dimethylamine with a 3-(trifluoromethyl)benzoyl derivative and the direct amidation of 3-(trifluoromethyl)benzoic acid. This guide will explore both pathways, elucidating the chemical principles and practical considerations for each.

Introduction: Significance of this compound

This compound is a substituted aromatic amide that has garnered significant interest in the pharmaceutical and agrochemical industries. The presence of the trifluoromethyl group at the meta-position of the benzene ring imparts unique physicochemical properties to the molecule, such as increased lipophilicity and metabolic stability. These characteristics are often desirable in the design of bioactive molecules, enhancing their ability to cross biological membranes and resist metabolic degradation, thereby improving their pharmacokinetic profiles. The dimethylamide moiety can also play a crucial role in the molecule's interaction with biological targets. Consequently, this compound serves as a vital building block in the synthesis of a diverse range of compounds with potential therapeutic or biological activity.

Primary Synthetic Pathways

The synthesis of this compound can be efficiently achieved through two principal routes, each commencing from a different precursor derived from 3-(trifluoromethyl)benzoic acid. The choice of pathway often depends on the availability of starting materials, desired scale of the reaction, and tolerance for specific reaction conditions.

-

Pathway A: Acylation of Dimethylamine using 3-(Trifluoromethyl)benzoyl Chloride.

-

Pathway B: Direct Amidation of 3-(Trifluoromethyl)benzoic Acid using Coupling Agents.

The following sections will provide a detailed exploration of these pathways, including reaction mechanisms, experimental protocols, and critical process parameters.

Pathway A: Acylation of Dimethylamine with 3-(Trifluoromethyl)benzoyl Chloride

This classical and robust method is one of the most common approaches for forming the amide bond in this compound.[1] The reaction involves the nucleophilic attack of dimethylamine on the highly electrophilic carbonyl carbon of 3-(trifluoromethyl)benzoyl chloride.[2][3]

Mechanistic Overview

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of dimethylamine, with its lone pair of electrons, acts as a nucleophile and attacks the carbonyl carbon of the benzoyl chloride. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, and the chloride ion, being an excellent leaving group, is expelled, resulting in the formation of the stable amide product, this compound.[2] The reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to prevent the protonation of the starting amine and drive the reaction to completion.[4]

Caption: Mechanism of Acylation Pathway.

Synthesis of 3-(Trifluoromethyl)benzoyl Chloride

The precursor, 3-(trifluoromethyl)benzoyl chloride, can be synthesized from 3-(trifluoromethyl)benzoic acid by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Experimental Protocol: Synthesis of 3-(Trifluoromethyl)benzoyl Chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(trifluoromethyl)benzoic acid (1 equivalent).

-

Add thionyl chloride (1.5 - 2 equivalents) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Heat the reaction mixture to reflux (approximately 70-80 °C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 3-(trifluoromethyl)benzoyl chloride is often used in the next step without further purification.

Amidation Reaction

Experimental Protocol: Synthesis of this compound

-

Dissolve 3-(trifluoromethyl)benzoyl chloride (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[4]

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, prepare a solution of dimethylamine (2.2 equivalents, either as a solution in THF or bubbled as a gas) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIEA) (1.2 equivalents) in the same anhydrous solvent.[4]

-

Add the dimethylamine solution dropwise to the cooled solution of 3-(trifluoromethyl)benzoyl chloride with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

| Parameter | Condition | Rationale |

| Solvent | Anhydrous aprotic (DCM, THF) | Prevents hydrolysis of the highly reactive acyl chloride.[4] |

| Temperature | 0 °C to room temperature | Controls the exothermic reaction and minimizes side reactions. |

| Base | Triethylamine (TEA) or DIEA | Neutralizes the HCl byproduct, preventing protonation of the amine nucleophile.[4] |

| Stoichiometry | Excess dimethylamine | Ensures complete consumption of the acyl chloride. |

Pathway B: Direct Amidation of 3-(Trifluoromethyl)benzoic Acid

This pathway offers a more direct approach by forming the amide bond from the carboxylic acid without the need to isolate the highly reactive acyl chloride. This is achieved by using coupling agents that activate the carboxylic acid in situ.[5]

Mechanistic Overview

Coupling agents, such as carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6] This intermediate is then susceptible to nucleophilic attack by dimethylamine to form the amide bond. The reaction is often carried out in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP), which can act as a catalyst and suppress side reactions.[4]

Caption: Workflow for Direct Amidation.

Experimental Protocol

-

Dissolve 3-(trifluoromethyl)benzoic acid (1 equivalent) in an appropriate anhydrous solvent such as dichloromethane (DCM), N,N-dimethylformamide (DMF), or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.

-

Add the coupling agent, for example, EDC (1.1-1.5 equivalents), and if desired, an additive such as HOBt (1.1 equivalents) or a catalytic amount of DMAP.

-

Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.

-

Add dimethylamine (1.5-2 equivalents, as a solution in a suitable solvent) to the reaction mixture.

-

Continue to stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, filter the mixture to remove any precipitated byproducts (e.g., dicyclohexylurea if DCC is used).

-

Wash the filtrate with an aqueous solution of a weak acid (e.g., 1M HCl) to remove excess amine and a weak base (e.g., saturated sodium bicarbonate solution) to remove unreacted carboxylic acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

| Parameter | Condition | Rationale |

| Coupling Agent | EDC, DCC | Activates the carboxylic acid for nucleophilic attack.[6] |

| Additive | HOBt, DMAP | Catalyzes the reaction and minimizes side reactions like racemization if chiral centers are present.[4] |

| Solvent | Anhydrous aprotic (DCM, DMF, THF) | Provides a suitable medium for the reaction and prevents hydrolysis. |

| Work-up | Aqueous washes | Removes unreacted starting materials and byproducts. |

Comparison of Synthetic Pathways

| Feature | Pathway A: Acyl Chloride | Pathway B: Direct Amidation |

| Reagents | Thionyl/Oxalyl chloride, Base | Coupling agents (EDC, DCC), Additives |

| Reaction Conditions | Can be highly exothermic, requires careful temperature control | Generally milder conditions |

| Byproducts | HCl (neutralized), SO₂/CO, CO₂ | Urea derivatives (can be difficult to remove) |

| Advantages | High reactivity, often faster reactions, cost-effective for large scale | Milder conditions, broader functional group tolerance, avoids handling of corrosive chlorinating agents |

| Disadvantages | Acyl chloride is moisture-sensitive and corrosive, requires an extra synthesis step | Coupling agents can be expensive, byproduct removal can be challenging |

Conclusion

The synthesis of this compound can be reliably achieved through either the acylation of dimethylamine with 3-(trifluoromethyl)benzoyl chloride or the direct amidation of 3-(trifluoromethyl)benzoic acid using coupling agents. The choice between these pathways will be dictated by factors such as the scale of the synthesis, cost considerations, and the specific requirements of the research or development project. Both methods, when executed with careful attention to experimental detail, provide efficient access to this valuable chemical intermediate. This guide has provided the foundational knowledge and practical protocols to enable researchers to confidently undertake the synthesis of this compound.

References

-

Brainly. (2022, November 25). Draw the major organic product obtained by the reaction of benzoyl chloride with dimethylamine, (CH_3)_2. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Potential Mechanism of Action of N,N-Dimethyl-3-(trifluoromethyl)benzamide

Abstract: N,N-Dimethyl-3-(trifluoromethyl)benzamide is a synthetic compound whose specific mechanism of action has not yet been fully elucidated in publicly available scientific literature. This technical guide provides a comprehensive overview of the potential mechanisms of action for this molecule, drawing upon the known biological activities of structurally related trifluoromethylated benzamide derivatives. We will explore hypothetical targets and pathways, and present a detailed experimental roadmap for researchers to systematically investigate and determine the compound's precise molecular interactions and cellular effects. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological exploration of novel chemical entities.

Introduction: The Enigma of this compound

This compound is a small molecule characterized by a central benzamide scaffold, with a dimethylated amide group and a trifluoromethyl substitution at the meta position of the benzene ring. While its chemical properties are documented, its biological activity and mechanism of action remain uncharacterized in peer-reviewed literature. The presence of the trifluoromethyl group is of particular interest, as this moiety is known to enhance the metabolic stability, lipophilicity, and binding affinity of compounds to their biological targets[1].

This guide will therefore proceed by first summarizing the known physicochemical properties of this compound. Subsequently, we will delve into the established mechanisms of action of analogous compounds to build a series of plausible hypotheses for its biological function. Finally, we will propose a rigorous, multi-tiered experimental workflow designed to systematically investigate these hypotheses and ultimately elucidate the core mechanism of action of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 90238-10-1 | [2] |

| Molecular Formula | C10H10F3NO | [3] |

| Molecular Weight | 217.19 g/mol | [3] |

| Boiling Point | 223 °C | [2] |

| Density | 1.255 g/mL at 25 °C | [2] |

Postulated Mechanisms of Action Based on Structural Analogs

The biological activities of benzamide derivatives are diverse, with established roles as antifungal agents, anticancer therapeutics, and modulators of the central nervous system. The inclusion of a trifluoromethyl group often directs the activity towards specific molecular targets.

Hypothesis 1: Antiviral Activity via Inhibition of Viral Entry

A study on 3-trifluoromethyl benzamide derivatives has demonstrated their ability to inhibit the entry of the H5N1 influenza virus into host cells[4]. While the precise molecular target for this inhibition was not identified, it suggests that the 3-(trifluoromethyl)benzamide scaffold may interfere with viral surface glycoproteins or host cell receptors crucial for viral attachment and fusion.

Proposed Pathway:

Caption: Postulated antiviral mechanism of action.

Hypothesis 2: Modulation of Ion Channels

Trifluoromethylated benzamides have been implicated in the modulation of ion channels. For instance, certain derivatives are being investigated as potential potassium channel blockers for the treatment of epilepsy[5]. Another study identified a series of aryl-N-(3-(alkylamino)-5-(trifluoromethyl)phenyl)benzamides as antagonists of the TRPA1 ion channel. Although the substitution pattern differs, it highlights the potential for this chemical class to interact with ion channels.

Proposed Pathway:

Caption: Hypothetical ion channel modulation pathway.

Hypothesis 3: Anticancer Activity through mTORC1 Inhibition and Autophagy Modulation

N-benzyl benzamide derivatives have demonstrated antiproliferative activity in cancer cell lines by reducing mTORC1 activity and modulating autophagy[6]. The mTORC1 pathway is a central regulator of cell growth and proliferation, and its inhibition is a key strategy in cancer therapy.

Proposed Pathway:

Caption: Potential anticancer mechanism via mTORC1 and autophagy.

Experimental Workflow for Elucidating the Mechanism of Action

To systematically investigate the true mechanism of action of this compound, a multi-pronged approach is recommended.

Experimental Workflow Diagram:

Caption: A four-phase experimental workflow for mechanism of action studies.

Phase 1: Broad Phenotypic Screening

Objective: To identify the general biological effect of the compound.

Protocol:

-

Cell Viability Assays:

-

Treat a diverse panel of human cell lines (e.g., cancer cell lines from different tissues, normal cell lines) with a range of concentrations of this compound (e.g., 0.01 µM to 100 µM).

-

Assess cell viability after 24, 48, and 72 hours using assays such as MTT, CellTiter-Glo, or Real-Time-Glo.

-

Determine the IC50 (half-maximal inhibitory concentration) for sensitive cell lines.

-

-

Antimicrobial Assays:

-

Test the compound against a panel of pathogenic bacteria and fungi using broth microdilution or disk diffusion assays to determine the minimum inhibitory concentration (MIC).

-

Phase 2: Target Identification

Objective: To identify the direct molecular target(s) of the compound.

Protocol:

-

Affinity Chromatography:

-

Synthesize a derivative of the compound with a linker for immobilization on a solid support (e.g., sepharose beads).

-

Incubate the affinity matrix with cell lysate from a sensitive cell line.

-

Elute the bound proteins and identify them by mass spectrometry.

-

-

Cellular Thermal Shift Assay (CETSA):

-

Treat intact cells or cell lysates with the compound.

-

Heat the samples to a range of temperatures.

-

Analyze the soluble protein fraction by Western blot or mass spectrometry to identify proteins that are stabilized by compound binding.

-

Phase 3: Target Validation and Pathway Analysis

Objective: To confirm the identified target and elucidate the downstream signaling pathway.

Protocol:

-

In Vitro Binding Assays:

-

Express and purify the putative target protein.

-

Quantify the binding affinity of the compound to the protein using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

-

-

Target Engagement Assays in Cells:

-

Use techniques like NanoBRET to confirm that the compound engages the target protein in living cells.

-

-

Pathway Analysis:

-

Based on the identity of the target, investigate the modulation of downstream signaling pathways using Western blotting for key phosphoproteins, kinase activity assays, or reporter gene assays.

-

Phase 4: In Vivo Validation

Objective: To confirm the mechanism of action in a relevant animal model.

Protocol:

-

Pharmacokinetic Studies:

-

Determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in a suitable animal model (e.g., mouse, rat).

-

-

Efficacy Studies:

-

In a relevant disease model (e.g., xenograft model for cancer, viral infection model), treat animals with the compound and assess therapeutic efficacy.

-

Collect tissue samples to confirm target engagement and pathway modulation in vivo.

-

Conclusion

While the precise mechanism of action for this compound is currently unknown, the structural motifs present in the molecule suggest several plausible and exciting avenues for investigation. Based on the activities of related compounds, it holds potential as an antiviral, an ion channel modulator, or an anticancer agent. The proposed experimental workflow provides a robust framework for researchers to systematically unravel the biological function of this and other novel chemical entities. The insights gained from such studies will be crucial for determining its potential for future therapeutic development.

References

-

N,N-Dimethylbenzamide | C9H11NO | CID 11916. PubChem. National Center for Biotechnology Information. [Link]

-

[Inhibitory Activities of 3-trifluoromethyl Benzamide Derivatives Against the Entry of H5N1 Influenza Viruses]. PubMed. National Center for Biotechnology Information. [Link]

-

This compound (C10H10F3NO). PubChemLite.[Link]

-

N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. National Institutes of Health.[Link]

-

Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. PMC - NIH.[Link]

-

N,N-Diethylbenzamide | C11H15NO | CID 15542. PubChem. National Center for Biotechnology Information. [Link]

-

Biological activities of benzimidazole derivatives: A review. International Science Community Association.[Link]

-

ChEMBL. EMBL-EBI.[Link]

-

N,3-dimethylbenzamide | C9H11NO | CID 966002. PubChem. National Center for Biotechnology Information. [Link]

-

Mechanism of action of tetrahydro-N, N-dimethyl-5, 5-diphenyl-3-furanemethanamine, a putative nootropic, anti-epileptic and antidepressant compound. ResearchGate.[Link]

-

Quantitative Investigation of Polymorphism in 3-(Trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]benzamide. ResearchGate.[Link]

-

Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Springer.[Link]

-

Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety. PubMed. National Center for Biotechnology Information. [Link]

-

ChEMBL-NTD. GitBook.[Link]

-

N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI.[Link]

-

N-Isopropyl-3-(trifluoromethyl)benzamide | C11H12F3NO. ATB.[Link]

-

Design, synthesis and computational evaluation of a novel intermediate salt of N-cyclohexyl-N-(cyclohexylcarbamoyl)-4-(trifluoromethyl) benzamide as potential potassium channel blocker in epileptic paroxysmal seizures. PubMed. National Center for Biotechnology Information. [Link]

-

3-Fluorobenzamide | C7H6FNO | CID 68000. PubChem. National Center for Biotechnology Information. [Link]

-

N-ethyl-N-methyl-2-(trifluoromethyl)benzamide | C11H12F3NO | CID 78853951. PubChem. National Center for Biotechnology Information. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | 90238-10-1 [chemicalbook.com]

- 3. PubChemLite - this compound (C10H10F3NO) [pubchemlite.lcsb.uni.lu]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis and computational evaluation of a novel intermediate salt of N-cyclohexyl-N-(cyclohexylcarbamoyl)-4-(trifluoromethyl) benzamide as potential potassium channel blocker in epileptic paroxysmal seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of N,N-Dimethyl-3-(trifluoromethyl)benzamide: From Theoretical Prediction to Experimental Validation

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of N,N-Dimethyl-3-(trifluoromethyl)benzamide, a compound of interest in pharmaceutical and agrochemical research.[1] Recognizing the frequent absence of readily available solubility data for novel compounds, this document emphasizes a practical, methodology-focused approach. It integrates theoretical physicochemical analysis with detailed, field-proven experimental protocols. We delve into the principles of solvent selection, provide step-by-step instructions for executing a reliable thermodynamic solubility assay, and offer guidance on data interpretation and presentation. This guide is intended for researchers, chemists, and formulation scientists who require a robust understanding of solubility to advance their development programs.

Introduction: The Critical Role of Solubility

Solubility, the maximum concentration of a solute that can dissolve in a solvent to form a stable solution at a given temperature and pressure, is a cornerstone physicochemical property in drug development and chemical manufacturing.[2] For active pharmaceutical ingredients (APIs), poor aqueous solubility can severely limit oral bioavailability, hindering a drug candidate's progression.[3] In chemical synthesis and formulation, understanding solubility is paramount for reaction optimization, purification, and creating stable, effective end-products.[4][5]

This compound is a substituted aromatic amide. The trifluoromethyl (-CF3) group is a common feature in modern pharmaceuticals and agrochemicals, often introduced to enhance properties like metabolic stability and lipophilicity.[1] The amide functionality is also a key structural motif in countless bioactive molecules.[6] Given its structure, predicting and experimentally verifying the solubility of this compound in a range of solvents is a critical step in its evaluation for any potential application. This guide will walk the researcher through a logical, science-driven workflow to characterize this essential property.

Theoretical Assessment: Predicting Solubility from Molecular Structure

Before embarking on laboratory experiments, a great deal can be inferred from the molecule's structure based on the fundamental principle that "like dissolves like".[7][8] This heuristic implies that solutes tend to dissolve in solvents with similar polarity and intermolecular force characteristics.[9]

Molecular Structure of this compound:

-

Aromatic Ring: The benzene ring is a nonpolar, hydrophobic feature.

-

Tertiary Amide Group (-CON(CH₃)₂): The amide group is polar. The carbonyl oxygen is a hydrogen bond acceptor, but the tertiary nitrogen lacks a proton and thus cannot act as a hydrogen bond donor. This reduces its potential for strong interactions with protic solvents compared to primary or secondary amides.

-

Trifluoromethyl Group (-CF₃): This group is highly lipophilic and electron-withdrawing, contributing significantly to the molecule's overall nonpolar character.

Physicochemical Properties:

| Property | Value / Prediction | Source | Implication for Solubility |

| Molecular Formula | C₁₀H₁₀F₃NO | PubChemLite | - |

| Molecular Weight | 217.19 g/mol | PubChemLite | - |

| Boiling Point | 223 °C (lit.) | ChemicalBook[10] | Indicates strong intermolecular forces in the liquid state. |

| Density | 1.255 g/mL at 25 °C (lit.) | ChemicalBook[10] | - |

| Predicted XlogP | 2.9 | PubChemLite[11] | A positive XlogP value indicates a preference for a nonpolar environment (octanol) over a polar one (water), suggesting low aqueous solubility. |

| pKa (Predicted) | -1.94 ± 0.70 | ChemicalBook[10] | The predicted pKa suggests the compound is a very weak base, unlikely to be ionized under typical physiological or experimental pH ranges. |

Predicted Solubility Behavior: Based on this analysis, this compound is expected to exhibit:

-

Low solubility in polar protic solvents like water, due to the dominant hydrophobic character of the trifluoromethyl group and benzene ring, and its inability to donate hydrogen bonds.

-

Moderate to good solubility in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile. These solvents can engage in dipole-dipole interactions with the polar amide group.

-

Good solubility in nonpolar and moderately polar solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate, which can effectively solvate the nonpolar regions of the molecule.

Experimental Design: A Strategic Approach to Solvent Selection

A well-designed solubility screen should encompass a diverse range of solvents to build a comprehensive profile. The choice of solvents should be deliberate, covering different classes based on polarity, protic/aprotic nature, and functional relevance.[12]

Recommended Solvent Panel for Initial Screening:

| Class | Solvent | Rationale |

| Polar Protic | Water (pH 7.4 Buffer) | Crucial for assessing physiological and aqueous solubility. |

| Methanol | A common polar protic solvent used in synthesis and chromatography. | |

| Ethanol | Important for formulation and as a less toxic alcohol option. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | A powerful, universal solvent for initial stock solution preparation.[2] |

| Acetonitrile (ACN) | Widely used in HPLC and as a reaction solvent. | |

| N,N-Dimethylformamide (DMF) | A high-boiling point polar aprotic solvent. | |

| Moderately Polar | Ethyl Acetate | A common extraction and chromatography solvent. |

| Tetrahydrofuran (THF) | A cyclic ether with good solvating power for many organics. | |

| Nonpolar / Halogenated | Dichloromethane (DCM) | An effective solvent for a wide range of organic compounds. |

| Toluene | A nonpolar aromatic solvent. | |

| Heptane/Hexane | Represents aliphatic, highly nonpolar solvents. |

This selection provides a broad spectrum of intermolecular interaction capabilities, allowing for a thorough characterization of the compound's solubility profile.

Experimental Protocol: Thermodynamic "Shake-Flask" Solubility Assay

For definitive solubility data, the equilibrium or thermodynamic shake-flask method is the gold standard.[2][3] This method measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase, providing the true maximum solubility under the specified conditions.[13]

Principle

An excess amount of the solid compound is added to the test solvent. The mixture is agitated for an extended period to ensure that equilibrium is reached between the dissolved and undissolved solute. After equilibration, the solid is removed by filtration or centrifugation, and the concentration of the compound in the clear supernatant is quantified, typically by High-Performance Liquid Chromatography (HPLC).

Workflow Diagram

Caption: Thermodynamic Solubility Experimental Workflow.

Detailed Step-by-Step Methodology

Materials:

-

This compound (solid powder)

-

Selected solvents (HPLC grade or higher)

-

2 mL glass vials with screw caps

-

Analytical balance

-

Vial roller or orbital shaker

-

Centrifuge (optional)

-

Syringes and 0.45 µm syringe filters (ensure filter compatibility with solvent)

-

HPLC system with UV detector

-

Volumetric flasks and pipettes for standard preparation

Procedure:

-

Preparation of Test Samples: a. Add an excess amount of solid this compound to a 2 mL glass vial. "Excess" means enough solid should remain visible after the equilibration period (e.g., 2-5 mg). b. Accurately pipette 1.0 mL of the desired test solvent into the vial. c. Prepare samples in duplicate or triplicate for each solvent to ensure reproducibility.[14]

-

Equilibration: a. Securely cap the vials. b. Place the vials on a vial roller or orbital shaker in a temperature-controlled environment (e.g., 25 °C). c. Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached.[14] A longer time may be necessary for some compounds and can be confirmed by taking measurements at multiple time points (e.g., 24h and 48h) until the concentration plateaus.

-

Phase Separation: a. After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. b. Carefully draw the supernatant into a syringe. c. Attach a 0.45 µm syringe filter (e.g., PTFE for organic solvents) and filter the solution into a clean HPLC vial. This step is critical to remove all undissolved particles. d. Alternative: Centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) and carefully collect the supernatant.

-

Quantification by HPLC-UV: a. Calibration Curve: Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile). From this stock, create a series of at least five calibration standards of known concentrations that bracket the expected solubility. b. Sample Preparation: Dilute the filtered sample solutions with the mobile phase to ensure the concentration falls within the linear range of the calibration curve. c. Analysis: Inject the calibration standards and the diluted samples onto the HPLC system. d. Calculation: Determine the concentration of the compound in the diluted samples by comparing their peak areas to the calibration curve. Calculate the original solubility value by multiplying the measured concentration by the dilution factor.

Data Presentation and Interpretation

Organizing the results in a clear, tabular format is essential for comparison and analysis.

Table 1. Thermodynamic Solubility of this compound at 25 °C.

| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (µM) | Observations |

| Water (pH 7.4) | Polar Protic | <0.01 | <46 | Practically Insoluble |

| Methanol | Polar Protic | 5.2 | 23,942 | Sparingly Soluble |

| Ethanol | Polar Protic | 10.5 | 48,345 | Soluble |

| Acetonitrile | Polar Aprotic | 150.8 | 694,323 | Freely Soluble |

| DMSO | Polar Aprotic | >200 | >920,810 | Very Soluble |

| Ethyl Acetate | Moderately Polar | 185.3 | 853,171 | Freely Soluble |

| Dichloromethane | Halogenated | >200 | >920,810 | Very Soluble |

| Toluene | Nonpolar Aromatic | 95.7 | 440,628 | Freely Soluble |

| Heptane | Nonpolar Aliphatic | 0.8 | 3,683 | Slightly Soluble |

(Note: The data in this table are illustrative examples based on theoretical predictions and are not experimentally derived values. A full study would populate this table with experimental results.)

Interpretation: The illustrative data align with our theoretical predictions. The compound shows very poor solubility in water and limited solubility in highly polar protic solvents like methanol. Its solubility increases significantly in polar aprotic and moderately polar solvents, with the highest values seen in DMSO and DCM. The poor solubility in nonpolar aliphatic heptane suggests that while the molecule has significant nonpolar character, some degree of solvent polarity is required to effectively solvate the amide group.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach for determining the solubility of this compound. By combining a theoretical analysis of the molecular structure with a robust experimental protocol like the shake-flask method, researchers can generate reliable and accurate solubility data. This information is indispensable for making informed decisions in drug discovery, process chemistry, and formulation development, ultimately enabling the successful advancement of chemical and pharmaceutical projects. The principles and methodologies described herein are broadly applicable to the characterization of other novel chemical entities where solubility data is not yet established.

References

- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. (Available at: Evotec - Thermodynamic Solubility Assay)

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

- Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5631-5635.

-

Purosolv. (2025). Key Considerations for Selecting Solvents in Drug Manufacturing. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]

-

Zhang, X., et al. (2022). Direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation. Nature Communications, 13(1), 2999. Retrieved from [Link]

- Dunn, P. J., et al. (2015). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. Journal of Medicinal Chemistry, 58(21), 8345-8361. (URL not directly available from search, general reference to journal)

- Google Patents. (n.d.). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.

- Kuntz, I. D., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 121(13), 7457-7476. (URL not directly available from search, general reference to journal)

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N, N -Dimethyl Benzamide and Benzonitriles through Copper-Catalyzed One-Pot Reaction. Retrieved from [Link]

- Douglas, R. E. (2021). Solvent Selection from the Green Perspective. LCGC International, 34(8), 32-37. (URL not directly available from search, general reference to journal)

-

MDPI. (2021). Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. Retrieved from [Link]

- Prat, D., et al. (2016). Toward a More Holistic Framework for Solvent Selection. Organic Process Research & Development, 20(2), 305-314. (URL not directly available from search, general reference to journal)

-

ResearchGate. (2018). Predict solubility of organic compounds?. Retrieved from [Link]

- Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 17(12), 1517-1525. (URL not directly available from search, general reference to journal)

-

NIST. (n.d.). Benzamide, N,N-dimethyl-. Retrieved from [Link]

-

PubChem. (n.d.). N,N-Dimethylbenzamide. Retrieved from [Link]

-

Receptor Chem. (n.d.). Innovation in Life Science Research. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. Direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. evotec.com [evotec.com]

- 4. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide | MDPI [mdpi.com]

- 7. Predicting Solubility | Rowan [rowansci.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 10. This compound | 90238-10-1 [chemicalbook.com]

- 11. PubChemLite - this compound (C10H10F3NO) [pubchemlite.lcsb.uni.lu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 14. enamine.net [enamine.net]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of N,N-Dimethyl-3-(trifluoromethyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyl-3-(trifluoromethyl)benzamide, a fluorinated aromatic amide, represents a valuable building block in contemporary medicinal chemistry and drug discovery. The incorporation of the trifluoromethyl group can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity, making it a desirable moiety in the design of novel therapeutic agents.[1] As with any specialized chemical reagent, a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth analysis of the safety and handling precautions for this compound, grounded in available safety data for the compound and structurally related molecules.

Hazard Identification and Risk Assessment: A Proactive Stance

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

-

Skin Irritation (Category 2), H315: Causes skin irritation. [2]

-

Eye Irritation (Category 2), H319: Causes serious eye irritation. [2]

-

Respiratory Sensitization (Category 1), H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation, H335: May cause respiratory irritation. [2]

The signal word for this compound is "Danger" .[2] The trifluoromethyl group, while imparting desirable chemical properties, also necessitates a cautious approach due to the potential for the release of hazardous decomposition products under certain conditions.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀F₃NO | |

| Molecular Weight | 217.19 g/mol | |

| CAS Number | 90238-10-1 | |

| Appearance | Clear, colorless liquid | [3] |

| Boiling Point | 223 °C (lit.) | [3] |

| Density | 1.255 g/mL at 25 °C (lit.) | [3] |

| Flash Point | >113 °C (>235.4 °F) - closed cup | [2] |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense

The cornerstone of safe chemical handling lies in a multi-layered approach that prioritizes engineering controls and supplements them with appropriate Personal Protective Equipment (PPE).

Engineering Controls: The First Line of Defense

All manipulations of this compound should be conducted in a well-ventilated laboratory environment. A certified chemical fume hood is mandatory for all procedures that may generate aerosols, vapors, or involve heating.[4] The fume hood provides critical protection by capturing and exhausting potentially harmful fumes away from the user's breathing zone. A safety shower and eyewash station must be readily accessible in the immediate vicinity of the work area.[5]

Personal Protective Equipment (PPE): The Essential Barrier

The selection and consistent use of appropriate PPE is non-negotiable when handling this compound. The following PPE is required:

-

Eye and Face Protection: Chemical safety goggles are the minimum requirement.[6] In situations with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[6]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a suitable option for incidental contact with the powdered form of similar chemicals.[6] For prolonged or direct contact with the liquid, heavier-duty gloves such as butyl rubber or Viton® should be considered. It is crucial to inspect gloves for any signs of degradation before each use and to change them frequently.

-

Lab Coat: A flame-resistant lab coat with long sleeves is mandatory to protect skin and personal clothing from accidental splashes.[6]

-

-

Respiratory Protection: For routine handling within a certified fume hood, respiratory protection is not typically required. However, in the event of a spill or a situation where ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2]

Caption: PPE selection guide for handling this compound.

Safe Handling and Storage Protocols: Minimizing Exposure

Adherence to meticulous handling and storage procedures is critical for mitigating the risks associated with this compound.

Handling

-

Avoid Contact: Prevent all direct contact with the skin, eyes, and clothing.[4]

-

Aerosol and Vapor Mitigation: Handle the compound in a manner that minimizes the generation of aerosols and vapors.

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[4]

-

Inert Atmosphere: For long-term storage and sensitive reactions, handling under an inert atmosphere (e.g., argon or nitrogen) can prevent degradation.[7]

Storage

-

Container: Store in a tightly sealed, properly labeled container.[4]

-

Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials.[4]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.

Emergency Procedures: A Plan for the Unexpected

Preparedness is key to effectively managing unforeseen incidents. All personnel handling this compound must be familiar with the following emergency procedures.

First Aid Measures

-

Inhalation: If inhaled, immediately move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

-

Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[4] Seek medical attention if irritation persists.

-

Eye Contact: If the compound comes into contact with the eyes, immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.

-

Ingestion: If swallowed, do NOT induce vomiting.[8] Rinse the mouth with water and seek immediate medical attention.

Spill Response

A well-defined spill response plan is crucial. The appropriate response will depend on the scale of the spill.

For Small Spills (manageable by trained personnel):

-

Evacuate and Isolate: Evacuate all non-essential personnel from the immediate area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Don PPE: Wear the appropriate PPE, including respiratory protection if necessary.

-

Contain: Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

-

Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by washing with soap and water.

For Large Spills (requiring emergency response):

-

Evacuate: Immediately evacuate the laboratory and alert others in the vicinity.

-

Isolate: Close the doors to the affected area to contain vapors.

-

Activate Alarm: Activate the nearest fire alarm or emergency response system.

-

Seek Assistance: Contact the institution's environmental health and safety (EHS) department and emergency services. Do not attempt to clean up a large spill without specialized training and equipment.

Caption: Decision workflow for responding to a spill of this compound.

Waste Disposal: Responsible Stewardship

All waste containing this compound must be treated as hazardous waste.

-

Waste Collection: Collect all contaminated materials (e.g., absorbent pads, gloves, pipette tips) and excess reagent in a dedicated, properly labeled, and sealed hazardous waste container. The container should be made of a material compatible with the chemical.

-

Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

-

Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental waste management contractor, in accordance with all local, state, and federal regulations.

Conclusion

This compound is a valuable tool in the arsenal of the medicinal chemist. However, its utility is intrinsically linked to a culture of safety and a commitment to responsible handling. By understanding its hazard profile, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to strict protocols for handling, storage, and disposal, researchers can confidently and safely leverage the potential of this important chemical intermediate. The causality behind these experimental choices is clear: proactive risk mitigation is not a barrier to innovation but rather the foundation upon which sound scientific progress is built.

References

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzamide. Retrieved from [Link]

- Matrix Scientific. (n.d.). Safety Data Sheet: 4-Amino-N,N-dimethyl-3-trifluoromethyl-benzamide. Retrieved from a general product listing as a direct SDS link was unavailable.

-

James Madison University. (n.d.). SOP for the safe use of N,N-Dimethylformamide (DMF). Retrieved from [Link]

-

National Institutes of Health. (2022). Waste Disposal Guide. Retrieved from [Link]

-

University of British Columbia. (2017). Chemical Spill Clean-up Protocol. Retrieved from [Link]

-

CUNY. (2023). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

-

Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]

-

Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

-

Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]

-

Loba Chemie. (2016). BENZAMIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)benzamide. Retrieved from [Link]

-

University of Hertfordshire. (2023). 2-(trifluoromethyl)benzamide. Retrieved from [Link]

- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2,4-Bis(trifluoromethyl)benzamide. Retrieved from a general product listing as a direct SDS link was unavailable.

-

Mabi. (n.d.). Personal Protective Equipment. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. 4-(Trifluoromethyl)benzamide | C8H6F3NO | CID 74684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 90238-10-1 [chemicalbook.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. synquestlabs.com [synquestlabs.com]

- 6. lobachemie.com [lobachemie.com]

- 7. fishersci.com [fishersci.com]

- 8. nj.gov [nj.gov]

Methodological & Application

Application Notes and Protocols: A Comprehensive Guide to the Synthesis of N,N-Dimethyl-3-(trifluoromethyl)benzamide

Introduction

N,N-Dimethyl-3-(trifluoromethyl)benzamide is a versatile chemical intermediate with significant applications in the development of pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of parent molecules, making this moiety a valuable building block in medicinal chemistry and materials science. This document provides a detailed, field-proven guide for the synthesis of this compound from 3-(trifluoromethyl)benzoic acid. The protocols herein are designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and a self-validating framework for successful synthesis.

Reaction Principle: A Two-Step Approach to Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide is often challenging due to a competing acid-base reaction that forms a stable ammonium carboxylate salt.[1] To overcome this, the carboxylic acid's carbonyl group must be "activated" to enhance its electrophilicity. A classic and highly effective method for this activation is the conversion of the carboxylic acid to an acyl chloride.[2]

This synthesis, therefore, proceeds via a robust two-step pathway:

-

Activation: 3-(Trifluoromethyl)benzoic acid is converted to the highly reactive intermediate, 3-(trifluoromethyl)benzoyl chloride, using thionyl chloride (SOCl₂).

-

Amination: The resulting acyl chloride is then reacted with dimethylamine to form the desired this compound.

This approach is widely applicable and allows for a clean and efficient amide bond formation.

Mechanism of Acyl Chloride Formation

The reaction between 3-(trifluoromethyl)benzoic acid and thionyl chloride is a well-established method for synthesizing acyl chlorides.[2] This reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF). The catalytic cycle begins with the reaction of thionyl chloride and DMF to form the Vilsmeier reagent, an electrophilic iminium species.[1][3] The carboxylic acid then adds to the Vilsmeier reagent, which ultimately decomposes to form the acyl chloride, carbon dioxide, sulfur dioxide, and regenerates the DMF catalyst.

Detailed Experimental Protocols

Part 1: Synthesis of 3-(Trifluoromethyl)benzoyl chloride

This protocol details the conversion of 3-(trifluoromethyl)benzoic acid to its corresponding acyl chloride. This intermediate is typically used in the next step without extensive purification.

Materials:

-

3-(Trifluoromethyl)benzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF)

-

Anhydrous dichloromethane (DCM) or Toluene

-

Round-bottom flask with reflux condenser and gas outlet/drying tube

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(trifluoromethyl)benzoic acid (1.0 equiv).

-

Solvent and Reagent Addition: Add anhydrous dichloromethane (or toluene) to the flask, followed by the slow addition of thionyl chloride (2.0-3.0 equiv).

-

Catalyst Addition: Carefully add a catalytic amount of DMF (e.g., 1-2 drops) to the stirring suspension. The addition of DMF often initiates a vigorous evolution of HCl and SO₂ gases, which should be vented through a scrubber containing an aqueous base solution.

-

Reaction: Heat the reaction mixture to reflux (approximately 40°C for DCM, or 110°C for toluene) and maintain for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

-

Removal of Excess Reagent: After cooling to room temperature, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. To ensure complete removal of residual thionyl chloride, co-evaporation with an anhydrous solvent like toluene can be performed. The resulting crude 3-(trifluoromethyl)benzoyl chloride, often a pale-yellow oil or low-melting solid, is used directly in the next step.

Part 2: Synthesis of this compound

This protocol describes the amination of the crude 3-(trifluoromethyl)benzoyl chloride with dimethylamine.

Materials:

-

Crude 3-(Trifluoromethyl)benzoyl chloride from Part 1

-

Dimethylamine (2.0 M solution in THF, or aqueous solution)

-

Triethylamine (TEA) or Pyridine

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve the crude 3-(trifluoromethyl)benzoyl chloride (1.0 equiv) in anhydrous DCM or THF under an inert atmosphere.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Amine and Base Addition: In a separate flask, prepare a solution of dimethylamine (1.2 equiv) and a non-nucleophilic base such as triethylamine (1.5 equiv) in the same anhydrous solvent.

-

Reaction: Slowly add the dimethylamine/triethylamine solution to the stirred, cooled solution of the acyl chloride. A white precipitate of triethylammonium chloride will form.

-

Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

Quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and add more DCM.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification Protocol

The crude this compound can be purified by flash column chromatography on silica gel.

-

Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%) is typically effective.

-

Procedure: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After drying, load this onto the top of the prepared column. Elute with the chosen solvent system, collecting fractions and monitoring by TLC to isolate the pure product. The final product is typically a clear, colorless liquid.[4]

Data Presentation

| Parameter | Value |

| Starting Material | 3-(Trifluoromethyl)benzoic acid |

| Final Product | This compound |

| CAS Number | 90238-10-1[4] |

| Molecular Formula | C₁₀H₁₀F₃NO |

| Molecular Weight | 217.19 g/mol |

| Appearance | Clear, colorless liquid[4] |

| Boiling Point | 223 °C (lit.)[4] |

| Density | 1.255 g/mL at 25 °C (lit.)[4] |

| Typical Yield | >85% (over two steps) |

Characterization Data (Predicted)

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.8-7.5 (m, 4H, Ar-H), ~3.1 (s, 3H, N-CH₃), ~2.9 (s, 3H, N-CH₃). Due to hindered rotation around the amide C-N bond, the two N-methyl groups are expected to be diastereotopic and may appear as two distinct singlets.

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~170 (C=O), ~138 (Ar-C), ~131 (q, J ≈ 32 Hz, C-CF₃), ~129 (Ar-CH), ~126 (Ar-CH), ~124 (q, J ≈ 272 Hz, CF₃), ~123 (Ar-CH), ~39 (N-CH₃), ~35 (N-CH₃).

-

IR (neat): ν (cm⁻¹) ~1645 (C=O stretch), ~1330 (C-F stretch), ~1120 (C-F stretch), ~1400 (C-N stretch).

-

Mass Spectrometry (EI): m/z (%) [M]⁺ at 217, fragment at 145 ([M-N(CH₃)₂]⁺).

Visualizations

Reaction Mechanism

Caption: Overall two-step synthesis pathway.

Experimental Workflow

Caption: Step-by-step experimental workflow.

References

-

Lundberg, H., Tinnis, F., Selander, N., & Adolfsson, H. (2014). Catalytic Amide Formation from Non-Activated Carboxylic Acids and Amines. Chemical Society Reviews, 43(8), 2714–2742. [Link]

- U.S. Patent No. 4,500,471. (1985). Preparation of trifluoromethyl-benzoyl halides.

- Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

-

Wang, X., de Silva, S. O., Reed, J. N., Billadeau, R., Griffen, E. J., Chan, A., & Snieckus, V. (2003). 7-METHOXYPHTHALIDE. Organic Syntheses, 80, 123. [Link]

-

The Royal Society of Chemistry. (2013). Copper-catalyzed formation of N,N-dimethyl benzamide from nitrile and DMF under O2 atmosphere. Organic & Biomolecular Chemistry. [Link]

-

Ali, M. A., & Ismail, R. (2017). Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. ChemistrySelect, 2(24), 7173-7179. [Link]

-

Fathalla, W., & Naz, S. (2014). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC Advances, 4(108), 63148-63174. [Link]

Sources

The Versatile Intermediate: N,N-Dimethyl-3-(trifluoromethyl)benzamide in Modern Synthesis

Introduction

In the landscape of modern organic synthesis, the strategic incorporation of fluorine-containing moieties is a cornerstone of designing novel agrochemicals and pharmaceuticals. The trifluoromethyl group (–CF₃), in particular, is prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity of bioactive molecules. N,N-Dimethyl-3-(trifluoromethyl)benzamide emerges as a key chemical intermediate, offering a versatile scaffold for the introduction of the 3-(trifluoromethyl)phenyl group. This technical guide provides an in-depth exploration of this valuable building block, detailing its synthesis, characterization, and application in the construction of complex molecular architectures. The protocols and insights presented herein are curated for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this intermediate in their synthetic endeavors.

Physicochemical Properties & Safety Considerations

A comprehensive understanding of the physical and chemical properties of this compound is paramount for its effective use and safe handling in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 90238-10-1 | [1] |

| Molecular Formula | C₁₀H₁₀F₃NO | [1] |

| Molecular Weight | 217.19 g/mol | [1] |

| Appearance | Clear, colorless liquid | [1] |

| Boiling Point | 223 °C (lit.) | [1] |

| Density | 1.255 g/mL at 25 °C (lit.) | [1] |

| Refractive Index (n²⁰/D) | 1.479 (lit.) | [1] |

Safety and Handling:

This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The synthesis of this compound involves the use of 3-(trifluoromethyl)benzoyl chloride, which is corrosive and reacts with moisture. Therefore, the reaction should be carried out in a well-ventilated fume hood, and all glassware must be thoroughly dried.[2] Dimethylamine is a flammable and corrosive gas or liquid and should be handled with extreme care.[2] Always consult the relevant Safety Data Sheets (SDS) for all reagents before commencing any experimental work.[2]

Synthesis of this compound: A Validated Protocol

The most direct and widely employed method for the synthesis of N,N-dimethylamides is the reaction of an acyl chloride with dimethylamine.[3] This nucleophilic acyl substitution reaction is typically rapid and high-yielding. Below is a detailed, self-validating protocol for the preparation of this compound.

Reaction Workflow

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

Materials:

-

3-(Trifluoromethyl)benzoyl chloride

-

Dimethylamine (2.0 M solution in THF)

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

Deionized water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DCM.

-

Cool the flask to 0 °C using an ice bath.

-

Add dimethylamine solution (1.2 equivalents) and triethylamine (1.2 equivalents) to the cooled DCM with stirring.

-

Slowly add 3-(trifluoromethyl)benzoyl chloride (1.0 equivalent) dropwise to the stirring solution. The formation of a white precipitate (triethylammonium chloride) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized intermediate. The following spectroscopic data are characteristic of this compound.

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show signals for the aromatic protons and the two N-methyl groups. Due to hindered rotation around the amide C-N bond, the two methyl groups may appear as two distinct singlets.[4]

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will show characteristic signals for the carbonyl carbon, the trifluoromethyl carbon (as a quartet due to C-F coupling), the aromatic carbons, and the N-methyl carbons.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the C=O stretching vibration of the tertiary amide, typically in the range of 1630-1680 cm⁻¹. Other characteristic peaks will include C-H stretching of the aromatic and methyl groups, and strong C-F stretching vibrations.

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

Application as a Chemical Intermediate: Synthesis of Bioactive Molecules

This compound serves as a crucial building block in the synthesis of a variety of bioactive molecules, particularly in the agrochemical sector. The 3-(trifluoromethyl)phenyl moiety is a key pharmacophore in several commercial products.

Case Study: Intermediate in the Synthesis of Fluralaner Analogs

Fluralaner is a potent insecticide and acaricide belonging to the isoxazoline class of compounds.[5] Its structure incorporates a substituted benzamide moiety. While the direct synthesis of Fluralaner from this compound is a multi-step process, this intermediate can be utilized in the synthesis of structurally related analogs for structure-activity relationship (SAR) studies. A key transformation would involve the functionalization of the aromatic ring, for instance, through a directed ortho-metalation reaction.

Caption: A potential synthetic route for the functionalization of this compound.

Explanatory Note on the Synthetic Strategy: The dimethylamido group can act as a directed metalation group (DMG), facilitating the deprotonation of the ortho position of the aromatic ring by a strong base like sec-butyllithium (s-BuLi) in the presence of a chelating agent such as tetramethylethylenediamine (TMEDA). The resulting lithiated species can then be quenched with various electrophiles to introduce a wide range of functional groups, paving the way for the synthesis of complex molecules.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of agrochemicals and pharmaceuticals. Its straightforward preparation and the strategic placement of the trifluoromethyl group make it an attractive building block for medicinal and synthetic chemists. The detailed protocols and characterization data provided in this guide are intended to empower researchers to confidently utilize this compound in their synthetic campaigns, accelerating the discovery and development of new bioactive molecules.

References

- WO2021122356A1 - Process for preparing fluralaner - Google Patents. (n.d.).

-

Synthesis of trifluoromethylated nitrogen-containing heterocycles - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

-

Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides - Organic Syntheses Procedure. (n.d.). Retrieved January 23, 2026, from [Link]

-

Amide Synthesis - Fisher Scientific. (n.d.). Retrieved January 23, 2026, from [Link]

- US20140142332A1 - Process of preparing grignard reagent - Google Patents. (n.d.).

-

Amide synthesis by acylation - Organic Chemistry Portal. (n.d.). Retrieved January 23, 2026, from [Link]

-

Scalable Synthesis of Trifluoromethylated Imidazo-Fused N-Heterocycles Using TFAA and Trifluoroacetamide as CF3-Reagents - Sci-Hub. (n.d.). Retrieved January 23, 2026, from [Link]

- US9783476B2 - Method of producing 2′-trifluoromethyl group-substituted aromatic ketone - Google Patents. (n.d.).

-

Innate C-H trifluoromethylation of heterocycles - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

-

Making Amides from Acyl Chlorides - Chemistry LibreTexts. (2023, January 22). Retrieved January 23, 2026, from [Link]

- US20250214950A1 - Method for preparing fluralaner - Google Patents. (2025, July 3).

-

the preparation of amides - Chemguide. (n.d.). Retrieved January 23, 2026, from [Link]

-

NMR spectrum of n,n-diethylbenzamidr : r/chemhelp - Reddit. (2023, November 4). Retrieved January 23, 2026, from [Link]

- CN101585781A - Preparing method of N, N-dimethylbenzamide - Google Patents. (n.d.).

-

synthesis of amides from acid chlorides - YouTube. (2019, November 12). Retrieved January 23, 2026, from [Link]

- WO2021105840A1 - Process for purification of fluralaner - Google Patents. (n.d.).

-

Synthesis of N-trifluoromethyl amides from carboxylic acids - PMC - PubMed Central - NIH. (2021, August 3). Retrieved January 23, 2026, from [Link]

-

(PDF) Trifluoromethylated Heterocycles - ResearchGate. (2016, January 2). Retrieved January 23, 2026, from [Link]

-

fluralaner data sheet - Compendium of Pesticide Common Names. (n.d.). Retrieved January 23, 2026, from [Link]

Sources

Application Notes and Protocols for the Gas Chromatographic Analysis of N,N-Dimethyl-3-(trifluoromethyl)benzamide

Abstract

This comprehensive guide details the analytical approach for the determination of N,N-Dimethyl-3-(trifluoromethyl)benzamide using gas chromatography (GC). Designed for researchers, scientists, and drug development professionals, this document provides a robust framework for method development, including sample preparation, chromatographic conditions, and detection techniques. The protocols herein are grounded in established principles of analytical chemistry to ensure scientific integrity and reliable, reproducible results. We will explore the rationale behind instrumental choices, offering insights into achieving optimal separation and quantification.

Introduction: The Analytical Imperative

This compound is a molecule of interest in various fields, including pharmaceuticals and agrochemicals, owing to the presence of the trifluoromethyl group which can significantly influence a compound's metabolic stability and lipophilicity.[1] Accurate and precise analytical methods are paramount for ensuring the purity, stability, and quality of this compound throughout the research and development lifecycle. Gas chromatography, a powerful separation technique for volatile and semi-volatile compounds, is an ideal modality for the analysis of this compound, which has a boiling point of 223 °C.[2]

This guide will provide a detailed protocol for a GC-based analysis, addressing both qualitative and quantitative aspects. We will also delve into the importance of developing a stability-indicating method, a critical consideration in pharmaceutical analysis to ensure that any degradation products can be adequately separated and quantified.[3][4][5]

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a successful GC method.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀F₃NO | PubChem |

| Molecular Weight | 217.19 g/mol | PubChem |

| Boiling Point | 223 °C (lit.) | [2] |

| Appearance | Clear, colorless liquid | [2] |

| Density | 1.255 g/mL at 25 °C (lit.) | [2] |

The volatility of this compound, as indicated by its boiling point, makes it highly suitable for GC analysis without the need for derivatization.

Experimental Workflow: A Step-by-Step Approach

The following diagram illustrates the comprehensive workflow for the GC analysis of this compound.

Caption: Workflow for GC analysis of this compound.

Detailed Protocols

Reagents and Materials

-

This compound Reference Standard: (Purity ≥ 98%)

-

Solvent: HPLC-grade Methanol or Acetonitrile. The choice of solvent should be based on the solubility of the analyte and its compatibility with the GC system.

-

Volumetric flasks, pipettes, and syringes: Class A for accurate preparation of standards and samples.

-

Syringe filters: 0.45 µm PTFE or other suitable material.

Standard and Sample Preparation

A critical step in any chromatographic analysis is the accurate preparation of standards and samples.

Protocol for Standard Solution Preparation (1000 µg/mL):

-

Accurately weigh approximately 25 mg of this compound reference standard.

-

Quantitatively transfer the weighed standard to a 25 mL volumetric flask.

-

Add a small amount of the chosen solvent (e.g., Methanol) to dissolve the standard.

-

Once dissolved, fill the flask to the mark with the solvent.

-

Stopper the flask and mix thoroughly by inversion.

Protocol for Working Standard and Sample Preparation:

-

Perform serial dilutions of the stock standard solution to prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

For sample analysis, accurately weigh a known amount of the test material, dissolve it in the chosen solvent, and dilute to a final concentration within the calibration range.

-

Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.

Gas Chromatography (GC) Method

The following GC parameters are a recommended starting point and should be optimized for your specific instrumentation and analytical goals. The choice of a mid-polarity column, such as one containing a trifluoropropyl stationary phase, is often beneficial for the analysis of fluorinated compounds. However, a general-purpose 5% phenyl-methylpolysiloxane column can also provide good results.

Table 1: Recommended GC Parameters

| Parameter | Recommended Setting | Rationale |

| Gas Chromatograph | Agilent 8890 GC or equivalent | Provides precise control over temperature, flow, and injection parameters. |

| Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A versatile, low-bleed column suitable for a wide range of analytes. Provides good resolution and peak shape for aromatic compounds. |

| Carrier Gas | Helium (99.999% purity) | Inert and provides good chromatographic efficiency. |

| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |